AChE Inhibition Potency Differentiates CAS 80229-07-8 from Tubulin‑Targeting Benzimidazole Carbamates
CAS 80229-07-8 demonstrates moderate inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE), with IC50 values of 355 nM (10‑min incubation) and 337 nM (60‑min incubation) in the Ellman assay [1]. In contrast, tubulin‑targeting benzimidazole carbamates mebendazole, albendazole, and flubendazole are not reported to inhibit AChE at comparable concentrations; their primary mechanism is tubulin polymerization inhibition with mammalian tubulin IC50 values of 0.5 μM (mebendazole), 6.9 μM (albendazole), and 2.5 μM (flubendazole) [2][3][4]. The target compound's 355 nM AChE IC50 represents a mechanistically distinct activity profile versus the tubulin‑binding comparators, for which no sub‑micromolar AChE inhibition is documented [1].
| Evidence Dimension | Inhibition of recombinant Anopheles gambiae AChE (Ellman assay) |
|---|---|
| Target Compound Data | IC50 = 355 nM (10 min); IC50 = 337 nM (60 min) |
| Comparator Or Baseline | Mebendazole: AChE IC50 not reported (primary target tubulin IC50 = 0.5 μM); Albendazole: AChE IC50 not reported; Flubendazole: AChE IC50 not reported |
| Quantified Difference | At least >10‑fold selectivity shift toward AChE inhibition versus tubulin‑binding benzimidazole carbamates that lack AChE activity at similar concentrations |
| Conditions | Recombinant Anopheles gambiae wild‑type AChE; Ellman assay; 10 min and 60 min incubation |
Why This Matters
For screening programs seeking non‑tubulin‑targeting benzimidazole carbamates for insecticidal or selectivity profiling, this compound provides a validated AChE‑active reference with quantitative IC50 data, whereas mebendazole, albendazole, and flubendazole offer no AChE benchmark, enabling direct experimental comparison of target engagement.
- [1] BindingDB. Entry BDBM50124893 / CHEMBL3623565. IC50 355 nM for recombinant Anopheles gambiae AChE. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124893 View Source
- [2] PMC Table 4. Mebendazole tubulin IC50 = 0.5 μM. https://pmc.ncbi.nlm.nih.gov/articles/PMC5062741/table/T4/ View Source
- [3] Cayman Chemical / Bertin Bioreagent. Albendazole tubulin polymerization IC50 = 6.9 μM. https://bertin-bioreagent.cvmh.fr/albendazole-d7/ View Source
- [4] Cayman Chemical / Neta Scientific. Flubendazole mammalian tubulin polymerization IC50 = 2.5 μM. https://www.netascientific.com/biochemical-reagents/caym-26064-50 View Source
